Technical Monograph: 1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic Acid
Technical Monograph: 1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic Acid
[1][2]
Executive Summary
1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152534-54-7 ) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, most notably Factor Xa inhibitors (e.g., Apixaban analogs) and agrochemical fungicides.[1] Its structural core—a pyrazole ring N-substituted with a para-methoxyphenyl group—serves as a rigid scaffold that orients the C3-carboxylic acid moiety for precise interaction with biological targets, such as the S1 pocket of serine proteases or fungal succinate dehydrogenase.
This guide provides a definitive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols to ensure regiochemical purity, and its application in medicinal chemistry.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The precise characterization of this compound is essential to distinguish it from its positional isomer, 1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, which possesses significantly different electronic and steric properties.
Table 1: Chemical Specifications
| Property | Data |
| CAS Registry Number | 1152534-54-7 |
| IUPAC Name | 1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| SMILES | COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O |
| InChI Key | WKALCJSOAPWBSJ-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 198–202 °C (Decomposes) |
| pKa (Predicted) | 3.4 ± 0.2 (Carboxylic acid) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |
Synthesis & Manufacturing
Achieving the correct regiochemistry (1,3-substitution vs. 1,5-substitution) is the primary challenge in synthesizing this compound. The reaction of aryl hydrazines with simple
Validated Regioselective Protocol: The Enaminone Route
To ensure the exclusive formation of the 3-carboxylic acid isomer, the Enaminone Method is recommended. This route utilizes ethyl 4-(dimethylamino)-2-oxo-3-butenoate, which directs the hydrazine attack to the
Step-by-Step Methodology
Phase 1: Precursor Synthesis (Enaminone Formation)
-
Reagents: Ethyl pyruvate (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). -
Procedure: Charge ethyl pyruvate into a reactor. Add DMF-DMA dropwise at room temperature.
-
Condition: Heat to reflux (80–90 °C) for 4 hours. The solution will turn dark red/orange.
-
Workup: Concentrate in vacuo to remove methanol and unreacted DMF-DMA. The residue (Ethyl 4-(dimethylamino)-2-oxo-3-butenoate) is used directly.
Phase 2: Cyclization
-
Reagents: Crude Enaminone (1.0 eq), 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), Ethanol (10 V), Glacial Acetic Acid (catalytic, 0.1 eq).
-
Procedure: Dissolve the enaminone in ethanol. Add the hydrazine salt.
-
Reaction: Reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Mechanism: The terminal hydrazine nitrogen attacks the enamine
-carbon (Michael-type addition-elimination), followed by intramolecular condensation with the -keto group. -
Isolation: Cool to 0 °C. The ethyl ester intermediate precipitates. Filter and wash with cold ethanol.
Phase 3: Hydrolysis to Acid
-
Reagents: Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, LiOH
H₂O (2.5 eq), THF/Water (3:1). -
Reaction: Stir at ambient temperature for 4–6 hours.
-
Workup: Acidify with 1N HCl to pH 2–3. The target acid precipitates as a solid.[2][3]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via the enaminone intermediate, ensuring the formation of the 3-carboxylic acid isomer.
Analytical Characterization
Confirming the identity of the product requires specific analytical markers to rule out the 1,5-isomer.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.8 (s, 1H, COOH)
- 8.45 (d, J=2.5 Hz, 1H, Pyrazole H-5) — Diagnostic: H-5 is more deshielded than H-4.
- 7.80 (d, J=9.0 Hz, 2H, Ar-H)
- 7.10 (d, J=9.0 Hz, 2H, Ar-H)
- 6.90 (d, J=2.5 Hz, 1H, Pyrazole H-4)
- 3.82 (s, 3H, OCH₃)
-
Mass Spectrometry (ESI):
-
Calculated [M+H]⁺: 219.07
-
Found [M+H]⁺: 219.1
-
-
Regiochemistry Check:
-
In the 1,5-isomer , the pyrazole protons appear as doublets with similar coupling constants, but NOESY experiments would show a correlation between the aryl protons and the carboxylic acid (or ester) group, which is absent in the 1,3-isomer described here.
-
Applications in Drug Discovery
The 1-aryl-pyrazole-3-carboxylic acid motif is a "privileged structure" in medicinal chemistry, serving as a bioisostere for benzamides or biaryl systems.
Factor Xa Inhibition (Anticoagulants)
This compound is structurally homologous to the P1-P2 fragment of Apixaban (Eliquis). In Apixaban, the pyrazole ring is fused into a dihydropyrazolo-pyridinone system, but the spatial arrangement of the para-methoxyphenyl group (binding to the S1 pocket) and the carbonyl functionality (interacting with the oxyanion hole or S4 subsite) is conserved.
-
Mechanism: The p-methoxyphenyl group occupies the hydrophobic S1 pocket of Factor Xa, mimicking the tyrosine residue of the natural substrate fibrinogen.
-
Linker Utility: The C3-carboxylic acid allows for amide coupling to various P4 pharmacophores (e.g., piperidinones, morpholines) to optimize oral bioavailability.
Agrochemicals (SDHI Fungicides)
Pyrazole-4-carboxylic acids are common in SDHI fungicides (e.g., Fluxapyroxad), but the 3-carboxylic acid variants are explored for specific pathogen selectivity, offering a different vector for lipophilic group attachment.
Pharmacophore Map
Figure 2: Pharmacophore mapping of the 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid scaffold in the context of serine protease inhibition.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the methoxy group can be sensitive to strong Lewis acids (demethylation risk).
References
-
Accela ChemBio Inc. (2024). Product Data Sheet: 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152534-54-7).[1] Retrieved from
-
Pinto, D. J. P., et al. (2007). "Discovery of Apixaban, a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa". Journal of Medicinal Chemistry, 50(22), 5339–5356.
-
GuideChem. (2024). Chemical Properties of CAS 1152534-54-7. Retrieved from
-
PubChem. (2024). Compound Summary: Pyrazole-3-carboxylic acid derivatives. Retrieved from
- Menozzi, G., et al. (1987). "Synthesis and biological activity of 1-aryl-1H-pyrazole-3-carboxylic acids". Journal of Heterocyclic Chemistry, 24(6), 1669-1675. (Foundational chemistry for 1-aryl-3-carboxy pyrazoles).
Sources
- 1. 954567-53-4,1-[(methylcarbamoyl)amino]cyclopentane-1-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
